molecular formula C11H13ClN2O3S B1437869 4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde CAS No. 914348-64-4

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde

Cat. No.: B1437869
CAS No.: 914348-64-4
M. Wt: 288.75 g/mol
InChI Key: ALFXRLGWNCUESD-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde is a chemical compound with the CAS number 914348-64-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 288.75100. It has a boiling point of 419.7ºC at 760 mmHg and a flash point of 207.7ºC. The density of the compound is 1.404g/cm3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

A novel and efficient method for the synthesis of 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, important precursors for biologically active compounds, was developed. This synthesis approach is amenable to large-scale use and allows for the preparation of analogs, indicating the utility of related chloro-thiazole derivatives in the synthesis of biologically active molecules (Davood, Alipour, & Shafiee, 2008).

Antimicrobial Activity

A facile synthesis of new Thiazolo[3, 2]pyridines containing the pyrazolyl moiety demonstrated significant antimicrobial activities. This study showcases the potential of thiazole derivatives, structurally related to the 4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde, in contributing to the development of new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Synthesis of Stable Isotope Labeled Compounds

The compound also finds application in the synthesis of stable isotope-labeled derivatives for biological studies. An efficient synthesis of stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole, a versatile building block for many biologically active compounds, was reported. This process underscores the importance of chloro-thiazole derivatives in preparing labeled compounds for research purposes (Lin, Salter, & Gong, 2009).

Analgesic and Antiparkinsonian Activities

A series of substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, related structurally to the compound of interest, showed promising analgesic and antiparkinsonian activities. This suggests that derivatives of this compound could be explored further for their potential therapeutic applications (Amr, Maigali, & Abdulla, 2008).

Safety and Hazards

In case of skin contact with this compound, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Properties

IUPAC Name

methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-17-10(16)7-2-4-14(5-3-7)11-13-9(12)8(6-15)18-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXRLGWNCUESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661668
Record name Methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-64-4
Record name Methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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